molecular formula C27H23N3O3 B10962057 2-ethoxy-N-[2-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

2-ethoxy-N-[2-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B10962057
M. Wt: 437.5 g/mol
InChI Key: MAULIHCOXSNGSX-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a naphthyl group, and a quinazolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the quinazolinone intermediate with the naphthyl intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, thiols, dimethylformamide, and acetonitrile.

Major Products

Scientific Research Applications

2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: The compound is used in biological research to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific proteins and enzymes in disease.

    Materials Science: Due to its complex structure, the compound is also explored for its potential use in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
  • N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)-4-METHOXYBENZAMIDE
  • 3,4-DICHLORO-N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE

Uniqueness

2-ETHOXY-N-[2-(1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C27H23N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-ethoxy-N-(2-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C27H23N3O3/c1-2-33-24-17-8-6-14-22(24)26(31)29-30-25(28-23-16-7-5-13-21(23)27(30)32)20-15-9-11-18-10-3-4-12-19(18)20/h3-17,25,28H,2H2,1H3,(H,29,31)

InChI Key

MAULIHCOXSNGSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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